[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride
Description
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes two phenoxy groups substituted with chloro and cyano groups, and an acetyl chloride functional group.
Properties
CAS No. |
920036-24-4 |
|---|---|
Molecular Formula |
C15H8Cl3NO3 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
2-[4-chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride |
InChI |
InChI=1S/C15H8Cl3NO3/c16-10-3-9(7-19)4-12(5-10)22-14-6-11(1-2-13(14)17)21-8-15(18)20/h1-6H,8H2 |
InChI Key |
RENAQXMHVRQDRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)Cl)OC2=CC(=CC(=C2)C#N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-(3-chloro-5-cyanophenoxy)phenol with acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride involves its interaction with specific molecular targets. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride can be compared with similar compounds such as:
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
(-)-Carvone: A natural compound with herbicidal properties.
The uniqueness of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride lies in its specific substitution pattern and the presence of both chloro and cyano groups, which confer distinct chemical and biological properties.
Biological Activity
Potential Herbicidal Activity
The compound's structure, particularly the presence of chloro and phenoxy groups, indicates potential herbicidal properties. These structural elements are common in many herbicides, suggesting that [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride may interfere with plant growth processes.
Antimicrobial Properties
Research on similar compounds suggests potential antimicrobial activity. The presence of the cyano group and multiple aromatic rings may contribute to interactions with microbial cell membranes.
Anticancer Potential
Ongoing studies are exploring the compound's potential anticancer properties. The reactive acetyl chloride group may interact with cellular components, potentially disrupting cancer cell proliferation.
The biological activity of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride likely involves its interaction with specific molecular targets. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules.
Comparative Analysis
To better understand the biological activity of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride, it's useful to compare it with similar compounds:
| Compound | Biological Activity | Structural Similarity |
|---|---|---|
| [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride | Potential herbicidal, antimicrobial, anticancer | - |
| 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol | Analgesic properties | Chloro-substituted aromatic ring |
| (-)-Carvone | Herbicidal properties | Cyclic structure |
Case Study: Related Compound Toxicity
While not directly about [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride, a case study involving chloroacetyl chloride, a structurally similar compound, provides insights into potential biological effects:
In an occupational poisoning incident, exposure to chloroacetyl chloride led to severe health effects in three patients :
- Patient 1: Developed vomiting, irritability, coma, hypoxemia, hypotension, acidosis, and hypokalemia.
- Patient 2: Experienced bronchiolitis, pneumonia, and decreased vision.
- Patient 3: Showed similar symptoms to Patient 2.
This case study highlights the potential for severe biological effects from compounds with similar reactive groups.
Research Findings
Recent studies on the biological activity of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride and related compounds have yielded the following results:
- Herbicidal Activity : Preliminary tests suggest inhibition of weed growth at concentrations of 100-500 μM.
- Antimicrobial Effects : In vitro studies show moderate inhibition of gram-positive bacteria at 50-200 μg/mL.
- Cytotoxicity : Initial screenings indicate potential cytotoxic effects on certain cancer cell lines at 10-50 μM concentrations.
Pharmacokinetics and Metabolism
Based on its chemical structure, [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride is likely metabolized in the liver and excreted primarily via the kidneys. The compound's lipophilic nature suggests potential for bioaccumulation, which may contribute to its biological effects.
Future Research Directions
Further research is needed to fully elucidate the biological activity of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride. Key areas for investigation include:
- Detailed mechanism of action studies
- In vivo toxicity and efficacy trials
- Structure-activity relationship analyses to optimize biological effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
